molecular formula C6H12O6 B12397363 D-Mannose-13C,d

D-Mannose-13C,d

Cat. No.: B12397363
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-DSMUXQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-13C,d: is a stable isotope-labeled compound of D-Mannose, a naturally occurring sugar. The compound is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-13C,d involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis process. The reaction conditions typically involve controlled environments to ensure the purity and stability of the labeled compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to achieve high isotopic purity, typically around 99 atom % 13C .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-13C,d undergoes various chemical reactions, including:

    Oxidation: Conversion to D-Mannonic acid.

    Reduction: Conversion to D-Mannitol.

    Substitution: Formation of glycosides.

Common Reagents and Conditions:

    Oxidation: Common reagents include nitric acid or bromine water.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Acidic or basic conditions with alcohols or other nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: D-Mannose-13C,d is used as a tracer in metabolic studies to understand carbohydrate metabolism and glycosylation processes.

Biology: In biological research, it helps in studying the role of mannose in cellular processes, including protein folding and immune response.

Medicine: this compound is used in clinical research to investigate its potential in treating urinary tract infections by preventing bacterial adhesion to the urinary tract lining .

Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents, particularly those targeting metabolic pathways .

Mechanism of Action

D-Mannose-13C,d exerts its effects by mimicking the natural D-Mannose in metabolic pathways. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in the urinary tract. The molecular targets include bacterial adhesins, such as FimH, which are responsible for binding to the urinary tract lining .

Comparison with Similar Compounds

    D-Mannose: The unlabeled form of the compound.

    D-Glucose-13C: Another stable isotope-labeled sugar used in metabolic studies.

    D-Galactose-13C: Used in similar applications for studying carbohydrate metabolism.

Uniqueness: D-Mannose-13C,d is unique due to its specific role in glycosylation and its application in studying bacterial adhesion mechanisms. Its high isotopic purity and stability make it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D

InChI Key

GZCGUPFRVQAUEE-DSMUXQPHSA-N

Isomeric SMILES

[2H][13C](=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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